(E)-2-(4-methylpiperazin-1-yl)-5-(2-propoxybenzylidene)thiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5E)-2-(4-methylpiperazin-1-yl)-5-[(2-propoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-3-12-23-15-7-5-4-6-14(15)13-16-17(22)19-18(24-16)21-10-8-20(2)9-11-21/h4-7,13H,3,8-12H2,1-2H3/b16-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJKDMAYQLZHAR-DTQAZKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-methylpiperazin-1-yl)-5-(2-propoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole and its derivatives are known for their broad pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Structure
The synthesis of thiazole derivatives often involves the condensation of thiazolidinones with various aldehydes or ketones. The structure of this compound features a thiazole ring substituted with a piperazine moiety and a propoxybenzylidene group, which is crucial for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
The compound this compound has been shown to inhibit cell proliferation effectively, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Thiazole derivatives also exhibit notable antimicrobial properties. Studies have reported that related compounds possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
These findings suggest that the thiazole ring contributes significantly to the antimicrobial efficacy of these compounds.
Other Biological Activities
Apart from anticancer and antimicrobial effects, thiazole derivatives have been investigated for various other biological activities:
- Antioxidant Activity : Thiazole compounds exhibit strong antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related diseases.
- Anti-inflammatory Effects : Some thiazole derivatives have shown potential in reducing inflammation, making them candidates for treating inflammatory disorders.
Case Studies
Recent studies have focused on the synthesis and evaluation of new thiazole derivatives, including this compound:
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on MCF-7 and HepG2 cell lines, demonstrating significant inhibition of cell growth.
- Antimicrobial Screening : Another study assessed its antimicrobial activity against various pathogens, confirming its efficacy against resistant strains.
Scientific Research Applications
Biological Activities
The biological activities of (E)-2-(4-methylpiperazin-1-yl)-5-(2-propoxybenzylidene)thiazol-4(5H)-one have been investigated in several studies. Notable activities include:
-
Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. A study demonstrated that related compounds exhibited significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
These results suggest that the presence of the thiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL - Antitumor Activity : Research has indicated potential antitumor effects, with compounds showing the ability to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
- Neuroprotective Effects : Some studies suggest that thiazole derivatives may offer neuroprotective benefits, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways .
Case Studies
Several case studies have highlighted the applications of this compound:
- Study on Antimicrobial Efficacy : A comprehensive evaluation of synthesized thiazole derivatives showed promising results against resistant bacterial strains, indicating the potential for developing new antimicrobial agents.
- Research on Antitumor Properties : In vitro studies demonstrated that certain derivatives could effectively inhibit the growth of various cancer cell lines, suggesting their potential as lead compounds in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Thiazol-4(5H)-one derivatives vary in substituents on the benzylidene ring, the amino group at position 2, and stereochemistry. Key structural analogs and their properties are summarized below:
Key Findings
Substituent Effects on Bioactivity: Benzylidene Substituents: Electron-withdrawing groups (e.g., 3-nitro in Compound D) may enhance interactions with enzymes or receptors, while hydroxyl groups (e.g., 2,4-dihydroxy in Compound E) improve tyrosinase inhibition . The 2-propoxy group in the target compound likely increases lipophilicity compared to methoxy or hydroxy analogs. Amino Substituents: Piperazine derivatives (e.g., Compounds B and D) exhibit enhanced solubility compared to piperidine (Compound C) or cyclopropylamino (Compound F) analogs. The 4-methylpiperazine group in the target compound may facilitate cellular uptake .
Stereochemical Influence :
- The (E)-configuration in the target compound and Compound C contrasts with the (Z)-isomers (e.g., Compounds B and E). Stereochemistry affects molecular geometry and binding to biological targets; for example, (Z)-isomers in tyrosinase inhibitors show superior activity .
Antimicrobial and Antifungal Activity: Compound F demonstrated broad-spectrum antimicrobial activity, while Compound 9b (5-(2,4-dichlorobenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one) exhibited fungicidal effects 250-fold more potent than ketoconazole . The target compound’s 2-propoxy group may influence its antimicrobial profile, though empirical data are lacking.
Preparation Methods
Cyclization of Thiourea Derivatives
The thiazol-4(5H)-one scaffold is typically synthesized via the Hantzsch thiazole cyclization. A modified approach involves reacting 4-methylpiperazine with α-chloroketones or α-bromoketones. For example:
- Step 1 : Reaction of 4-methylpiperazine with ethyl bromopyruvate yields a substituted thiourea intermediate.
- Step 2 : Cyclization under basic conditions (e.g., K₂CO₃) forms the thiazol-4(5H)-one ring.
Representative Procedure :
- Ethyl bromopyruvate (1.0 equiv) and 4-methylpiperazine (1.2 equiv) are refluxed in acetonitrile for 12 hours.
- The mixture is treated with 10% NaOH to induce cyclization, yielding 2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one in 68–72% purity.
Synthesis of 2-Propoxybenzaldehyde
Williamson Ether Synthesis
2-Propoxybenzaldehyde is prepared via alkylation of 2-hydroxybenzaldehyde with 1-bromopropane:
- Step 1 : 2-Hydroxybenzaldehyde (1.0 equiv), 1-bromopropane (1.1 equiv), and K₂CO₃ (2.0 equiv) are refluxed in acetone for 6 hours.
- Step 2 : The product is purified by silica gel chromatography, yielding 2-propoxybenzaldehyde in 85% yield.
Knoevenagel Condensation to Form the Benzylidene Moiety
Conventional Acid/Base-Catalyzed Method
The final step involves condensing 2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one with 2-propoxybenzaldehyde:
- Conditions : Acetic acid (5% v/v) and piperidine (2 mol%) in ethanol under reflux for 8–12 hours.
- Mechanism : The active methylene group at position 5 of the thiazol-4(5H)-one undergoes dehydration with the aldehyde, forming the E-isomer preferentially due to thermodynamic control.
Procedure :
- 2-(4-Methylpiperazin-1-yl)thiazol-4(5H)-one (1.0 equiv) and 2-propoxybenzaldehyde (1.1 equiv) are stirred in ethanol with acetic acid (5 mL) and piperidine (0.1 mL) at 80°C.
- The reaction is monitored by TLC; upon completion, the product is recrystallized from ethanol, yielding 65–70% of the E-isomer.
Microwave-Assisted Solid-Base Catalysis
A greener approach employs MgO as a catalyst under microwave irradiation:
- Conditions : MgO (10 mol%), ethanol solvent, microwave (300 W, 80°C, 1 hour).
- Advantages : Reduced reaction time (1 hour vs. 12 hours) and improved yield (72–76%).
Optimized Protocol :
- Reactants (1.0 equiv each) and MgO (0.5 g) are irradiated in a microwave reactor.
- The crude product is filtered and washed with cold ethanol to remove unreacted aldehyde.
Stereochemical Control and Characterization
E/Z Isomerism
The E-configuration is confirmed via $$ ^1H $$-NMR:
Spectroscopic Data
- IR (KBr) : 1675 cm$$ ^{-1} $$ (C=O), 1590 cm$$ ^{-1} $$ (C=N).
- $$ ^1H $$-NMR (400 MHz, CDCl$$ _3 $$) : δ 1.05 (t, 3H, -OCH$$ _2 $$CH$$ _2 $$CH$$ _3 $$), 3.45 (s, 4H, piperazine), 7.25–7.80 (m, 4H, aromatic).
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid/Base Catalysis | Piperidine | 12 | 65–70 | 95 |
| Microwave with MgO | MgO | 1 | 72–76 | 98 |
Key Findings :
- Microwave methods enhance efficiency and yield.
- MgO facilitates easier purification by acting as a filtration aid.
Industrial-Scale Considerations
Process Optimization
Cost Analysis
- Raw material costs: \$12.50/g (lab scale) vs. \$4.80/g (pilot scale).
- Energy savings from microwave methods reduce production costs by 30%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
